molecular formula C8H13NSn B031316 Trimethyl(2-pyridyl)tin CAS No. 13737-05-8

Trimethyl(2-pyridyl)tin

Cat. No. B031316
CAS RN: 13737-05-8
M. Wt: 241.91 g/mol
InChI Key: HDWHGDDNMJOCCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of monomeric 2-pyridylbis(trimethylsilyl)methyltin(II) compounds showcases the versatility of tin in forming chelating bonds with nitrogen-containing ligands. These compounds were prepared from reactions involving SnCl2 or Sn(OC6H3But2-2,6)2, showcasing the adaptability of tin(II) precursors in engaging with nitrogen-donors to form stable organotin compounds (Engelhardt et al., 1988).

Molecular Structure Analysis

X-ray crystallography studies reveal that trimethyltin(IV) compounds exhibit diverse coordination geometries, ranging from trigonal bipyramidal to distorted square pyramidal structures. For instance, tribenzyl(2-pyridinethiolato-N-oxide)tin(IV) forms a rare example of a square pyramidal geometry, indicating the flexible coordination environment of tin(IV) centers in the presence of nitrogen and sulfur donors (Ng et al., 1987).

Chemical Reactions and Properties

Organotin compounds, including trimethyl(2-pyridyl)tin, participate in a wide range of chemical reactions, evidencing their reactivity and utility in organic synthesis. For example, the palladium-catalyzed cross-coupling reaction of 2-PyMe2SiCH2SnBu3 with aryl iodide highlights the remarkable silylmethyl transfer ability of organotin compounds, a process facilitated by pyridyl-to-palladium coordination (Itami et al., 2001).

Physical Properties Analysis

The physical properties of trimethyl(2-pyridyl)tin and related compounds are closely linked to their molecular structure. For instance, X-ray diffraction analysis provides insights into their solid-state configurations, revealing how the coordination geometry affects the compound's stability, packing, and intermolecular interactions. The crystalline structure of tribenzyl(2-pyridinethiolato-N-oxide)tin(IV) exemplifies how molecular geometry influences physical properties (Ng et al., 1987).

Chemical Properties Analysis

The chemical properties of trimethyl(2-pyridyl)tin compounds are characterized by their reactivity towards various chemical agents and conditions. Studies involving the reaction of 2-PyMe2SiCH2SnBu3 with aryl iodide underline the chemical versatility of organotin reagents in facilitating bond formation through cross-coupling reactions, which is pivotal in the synthesis of complex organic molecules (Itami et al., 2001).

Safety And Hazards

Trimethyl(2-pyridyl)tin is classified as acutely toxic and can be fatal if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation. It is very toxic to aquatic life with long-lasting effects and is classified as a combustible liquid .

properties

IUPAC Name

trimethyl(pyridin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-4H;3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWHGDDNMJOCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452225
Record name Trimethyl(2-pyridyl)tin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl(2-pyridyl)tin

CAS RN

13737-05-8
Record name Trimethyl(2-pyridyl)tin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine, 2-(trimethylstannyl)-
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Synthesis routes and methods I

Procedure details

A solution of 15.7 mL of 1.6M n-butyllithium (25.1 mmol) in anhydrous ether (25 mL) was stirred under Ar at -78° C. and to this was added a solution of 2-bromopyridine (3.97 g, 25.1 mmol) in anhydrous ether (12.5 mL). The resulting orange solution was stirred for 2 h, and trimethyltin chloride in THF (26.0 mmol, 26 and, 1.0M) added over 30 min. The reaction was stirred for 1 h at -78° C. then warmed to room temperature over 1 h, filtered and the filtrate evaporated. Distillation afforded 3.1 g (51%) of the title compound as a colorless liquid which solidified in the receiver flask. B.p. 65° C./2 mm Hg; Literature B.p. 75° C./4 mm Hg.
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51%

Synthesis routes and methods II

Procedure details

The older known synthesis as described in EP 1244641 B1 on page 21 starts from 2-bromopyridine. In step 1 the 2-trimethylstannanylpyridine is prepared in a 45 to 50% yield (of the theory). The 2-trimethylstannanylpyridine is subsequently reacted with ethyl (4-bromophenyl)acetate in order to obtain the ethyl (4-pyridin-2-ylphenyl)acetate in a 75% yield. In the third step the ethyl (4-pyridin-2-ylphenyl)acetate is saponified to the (4-pyridin-2-ylphenyl)acetic acid with about 95% yield of theory. Consequently, the state of the art synthesis as shown below
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Synthesis routes and methods III

Procedure details

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